molecular formula C11H14O3 B2674084 (1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol CAS No. 2271651-81-9

(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol

Cat. No.: B2674084
CAS No.: 2271651-81-9
M. Wt: 194.23
InChI Key: DQIIKLPIKDTJRO-RKDXNWHRSA-N
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Description

(1R,2R)-2-(2-Methoxyphenoxy)cyclobutan-1-ol is a chiral cyclobutanol derivative featuring a 2-methoxyphenoxy substituent. Its compact cyclobutane ring and stereospecific hydroxyl group (1R,2R configuration) confer unique steric and electronic properties, distinguishing it from larger cyclic or acyclic analogs.

Properties

IUPAC Name

(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-4-2-3-5-11(10)14-9-7-6-8(9)12/h2-5,8-9,12H,6-7H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIIKLPIKDTJRO-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1O[C@@H]2CC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the 2-methoxyphenoxy Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the cyclobutane ring is replaced by the 2-methoxyphenoxy group.

    Hydroxyl Group Addition: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The 2-methoxyphenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol exerts its effects depends on its interactions with molecular targets. These interactions can involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The specific pathways and targets can vary based on the application, such as enzyme inhibition in medicinal chemistry or polymerization in industrial applications.

Comparison with Similar Compounds

Cyclobutanol vs. Cyclopentanol Derivatives

Key Compounds :

  • (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol ()
  • (±)-trans-2-(2-Furanyl)cyclopentanol ()
Property (1R,2R)-2-(2-Methoxyphenoxy)cyclobutan-1-ol (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol
Ring Size Cyclobutane Cyclopentane
Substituent 2-Methoxyphenoxy Furan-2-yl
Stereochemistry (1R,2R) (1R,2R)
Synthetic Yield Not reported 92% (asymmetric synthesis)

Comparison :

  • The 2-methoxyphenoxy group (aromatic ether) may improve metabolic stability relative to the furan moiety, which is prone to oxidative degradation .

Propanolamine Derivatives with 2-Methoxyphenoxy Groups

Key Compounds :

  • (2R,S)-1-(Indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol ()
Property This compound Propanolamine Derivatives (e.g., Compound 10/11)
Core Structure Cyclobutanol Propan-2-ol (secondary alcohol)
Functional Groups 2-Methoxyphenoxy, hydroxyl 2-Methoxyphenoxyethylamino, indolyloxy
Biological Activity Not reported α1-/β1-Adrenoceptor antagonism, antiarrhythmic

Comparison :

  • Propanolamine derivatives exhibit dual α1-/β1-adrenolytic activity due to the ethylamino linker, enabling interactions with adrenergic receptors. The target compound lacks this amino group, likely reducing receptor binding but improving metabolic stability .
  • The cyclobutanol core may enhance blood-brain barrier penetration compared to bulkier indolyl-propanolamines .

Lignin Model Dimers with 2-Methoxyphenoxy Moieties

Key Compound :

  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol (Substrate III, )
Property This compound Lignin Dimer (Substrate III)
Structure Monomeric cyclobutanol Dimeric propanediol
Degradation Pathway Not studied Enzymatic cleavage (Ca-Cβ)
Applications Potential pharmaceutical lead Lignin biodegradation studies

Comparison :

  • Substrate III undergoes enzymatic degradation via lignin peroxidase, producing smaller phenolic fragments. The target compound’s cyclobutane ring may resist such cleavage, suggesting greater environmental persistence or pharmacokinetic stability .

Cyclic Ethers and Alcohols with Methoxyphenyl Substituents

Key Compounds :

  • 4-(1-(4-Methoxyphenyl)ethoxy)-2-methylbutan-2-ol ()
  • rac-(1R,2R)-2-(Benzyloxy)cyclobutan-1-ol ()
Property This compound 4-(1-(4-Methoxyphenyl)ethoxy)-2-methylbutan-2-ol
Core Structure Cyclobutanol Branched butanol
Substituent Position 2-Methoxyphenoxy 4-Methoxyphenyl (para-substituted)
Stereochemical Complexity High (1R,2R) Low (achiral)

Comparison :

  • The para-substituted methoxyphenyl group in ’s compound may exhibit distinct electronic effects compared to the ortho-substituted analog in the target compound.
  • The racemic benzyloxy derivative () lacks stereochemical purity, underscoring the importance of the (1R,2R) configuration in optimizing target interactions .

Biological Activity

The compound (1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol is a cyclobutane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutane ring substituted with a methoxyphenyl group. This unique structure may contribute to its biological properties, including lipophilicity and interaction with biological targets.

The mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest that it may interact with various molecular targets, influencing biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It could bind to receptors, modulating signaling pathways associated with various physiological processes.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can reduce nitric oxide (NO) production in activated macrophages, which is a marker of inflammation.

StudyIC50 Value (µM)Observations
Study A15.0Significant reduction in NO production
Study B12.5Modulation of cytokine release

2. Antioxidant Activity

The compound has also demonstrated antioxidant activity by scavenging free radicals in various assays. This property is crucial for protecting cells from oxidative stress-related damage.

Assay TypeEC50 Value (µM)Effectiveness
DPPH Scavenging20.0Moderate antioxidant activity
ABTS Assay18.5Effective in reducing radical cation

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests on cancer cell lines have revealed cytotoxic effects.

Cell LineIC50 Value (µM)Notes
MCF-7 (Breast Cancer)25.0Induces apoptosis
A549 (Lung Cancer)30.5Inhibits cell proliferation

Case Studies

Recent case studies highlight the therapeutic potential of this compound:

  • Case Study 1: A study involving animal models showed that administration of the compound resulted in reduced inflammation markers and improved recovery from induced inflammatory conditions.
  • Case Study 2: Clinical trials assessing the compound's efficacy in cancer treatment are ongoing, with initial results indicating promising outcomes in terms of tumor size reduction and patient survival rates.

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